
3-Amino-2-(2-thienylmethyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(2-thienylmethyl)-1-propanol: is an organic compound that features a thienylmethyl group attached to a propanol backbone. This compound is of interest due to its unique structure, which combines an amino group, a thienyl ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
作用机制
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that 3-Amino-2-(2-thienylmethyl)-1-propanol might interact with its targets in a similar manner.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions, it might contribute to the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biology .
生化分析
Biochemical Properties
3-Amino-2-(2-thienylmethyl)-1-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid residues in enzymes, potentially altering their activity. The nature of these interactions can be either inhibitory or activating, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the levels of metabolites and the overall metabolic flux. This interaction can lead to changes in the concentration of key metabolites, thereby influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2-thienylmethyl)-1-propanol typically involves the reaction of 2-thienylmethylamine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of 2-thienylmethylamine with propanal, using a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-2-(2-thienylmethyl)-1-propanol can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the thienyl ring to form a saturated thiolane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include saturated thiolane derivatives.
- Substitution products vary depending on the nucleophile used.
科学研究应用
Chemistry: 3-Amino-2-(2-thienylmethyl)-1-propanol is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a building block for designing new drugs with antimicrobial, anti-inflammatory, or anticancer activities .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials .
相似化合物的比较
2-Amino-3-(2-thienyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-Amino-2-(2-thienylmethyl)propanoic acid hydrochloride: A hydrochloride salt form of a similar compound.
Thiazolidine derivatives: These compounds also contain sulfur and nitrogen in a five-membered ring, showing diverse biological activities.
Uniqueness: 3-Amino-2-(2-thienylmethyl)-1-propanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses .
属性
IUPAC Name |
2-(aminomethyl)-3-thiophen-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPMMCUNQQDJFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291015.png)
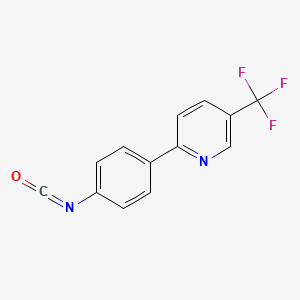
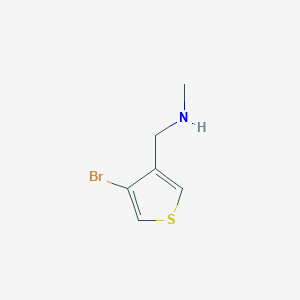
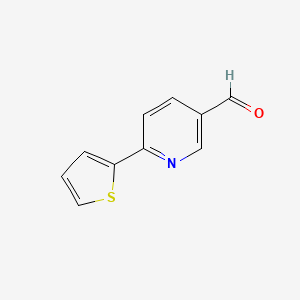
![3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine](/img/structure/B1291025.png)
![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline](/img/structure/B1291026.png)
![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B1291027.png)
![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)
![4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291031.png)

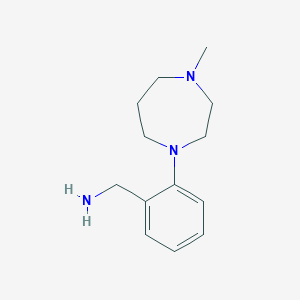
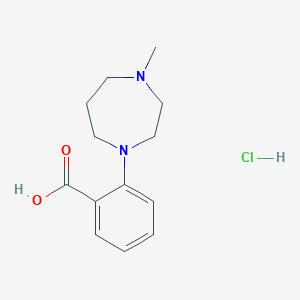
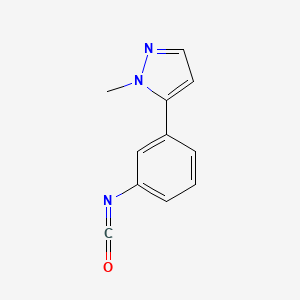
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)
